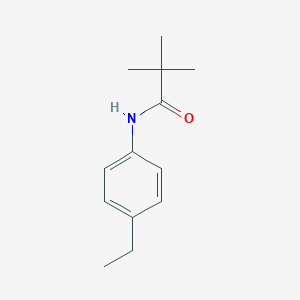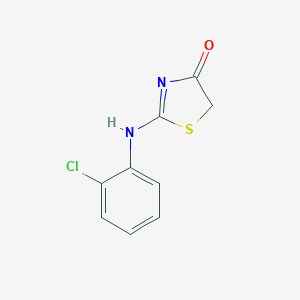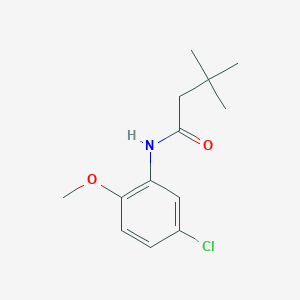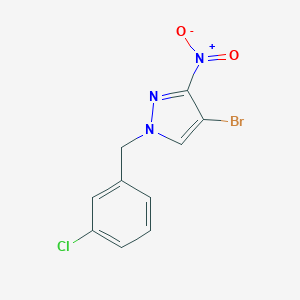![molecular formula C19H22N4O6 B250649 Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250649.png)
Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate, also known as EPN, is a chemical compound that is widely used in scientific research. EPN is a member of the piperazine family and is a potent inhibitor of acetylcholinesterase (AChE).
作用機序
Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate inhibits AChE by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter. The accumulation of acetylcholine can result in overstimulation of the nervous system, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate are due to its inhibition of AChE. These effects can include increased heart rate, respiratory distress, muscle weakness, and convulsions. Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate has also been shown to have cytotoxic effects on certain cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One advantage of using Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate in lab experiments is its potency as an AChE inhibitor. This allows for a lower concentration of Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate to be used, reducing the risk of non-specific effects. However, Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate is also highly toxic and must be handled with care. Additionally, Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate has a short half-life, which can make it difficult to study its effects over a prolonged period.
将来の方向性
There are several future directions for research on Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate. One area of interest is the development of more potent and selective AChE inhibitors. Additionally, Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate has shown promise as a potential cancer therapy, and further studies are needed to explore this potential. Finally, the use of Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate in studies of insecticide resistance could lead to the development of new insecticides with improved efficacy and safety.
合成法
Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate can be synthesized by reacting 4-(4-ethyl-1-piperazinyl)benzoic acid with 5-nitro-2-furoyl chloride in the presence of a base such as triethylamine. The resulting compound is then methylated using methyl iodide to yield Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate. The purity of Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate can be increased by recrystallization from an appropriate solvent.
科学的研究の応用
Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate is widely used in scientific research as a potent inhibitor of AChE. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is critical for proper nerve function. Inhibition of AChE can lead to an accumulation of acetylcholine, which can result in a variety of physiological and biochemical effects. Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate is commonly used in studies of the nervous system, as well as in studies of insecticide resistance.
特性
分子式 |
C19H22N4O6 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
methyl 4-(4-ethylpiperazin-1-yl)-3-[(5-nitrofuran-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H22N4O6/c1-3-21-8-10-22(11-9-21)15-5-4-13(19(25)28-2)12-14(15)20-18(24)16-6-7-17(29-16)23(26)27/h4-7,12H,3,8-11H2,1-2H3,(H,20,24) |
InChIキー |
HYGCQMMLFZMVQJ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
正規SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B250571.png)

![4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione](/img/structure/B250586.png)

![2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)
![Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)


![3-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250601.png)
